molecular formula C8H15N3 B7866136 1-(2,2-Dimethylpropyl)-1H-imidazol-2-amine

1-(2,2-Dimethylpropyl)-1H-imidazol-2-amine

Cat. No.: B7866136
M. Wt: 153.22 g/mol
InChI Key: ZGEOKCSIEKLHTE-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylpropyl)-1H-imidazol-2-amine is a proprietary chemical compound featuring an imidazole ring functionalized with a bulky 2,2-dimethylpropyl group and an amine moiety. This specific structure makes it a high-value building block in medicinal chemistry and pharmaceutical research for the exploration of novel therapeutic agents. The imidazole ring is a privileged scaffold in drug discovery, known for its ability to participate in key hydrogen bonding and coordination interactions with biological targets . The 2-amine substitution on the imidazole ring is a pharmacophore of significant interest. Scientific literature indicates that 1H-imidazol-2-amine derivatives have been successfully developed into potent and orally active inhibitors of Vascular Adhesion Protein-1 (VAP-1), a target for treating conditions like diabetic macular edema . This suggests that our compound serves as a critical precursor for researchers working on similar small-molecule inhibitors. Furthermore, the 2,2-dimethylpropyl (or pivalyl) substituent at the 1-position of the imidazole ring introduces significant steric bulk and lipophilicity. This can be strategically utilized to fine-tune the compound's metabolic stability, membrane permeability, and binding affinity, thereby enhancing the drug-like properties of resulting candidate molecules . Researchers can employ this compound as a versatile synthetic intermediate for constructing more complex molecules aimed at modulating various enzymes and receptors. Its structure is particularly relevant for projects targeting histamine receptors, enzymes involved in inflammatory pathways, and other biologically significant targets where imidazole-based modulation is effective . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2,2-dimethylpropyl)imidazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-8(2,3)6-11-5-4-10-7(11)9/h4-5H,6H2,1-3H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEOKCSIEKLHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1C=CN=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,2-Dimethylpropyl)-1H-imidazol-2-amine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications, supported by research findings and case studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is a five-membered heterocyclic structure known for its diverse biological activities. The presence of the 2,2-dimethylpropyl group enhances its lipophilicity and possibly its ability to penetrate biological membranes.

Biological Activity Overview

This compound has been investigated for various biological activities:

  • Antimicrobial Activity : Imidazole derivatives often exhibit antimicrobial properties. Research indicates that modifications in the imidazole structure can lead to enhanced activity against various pathogens.
  • Anticancer Potential : Compounds containing imidazole moieties have shown promising results in cancer research. They may act as DNA intercalators or inhibitors of topoisomerase enzymes, contributing to their anticancer effects .
  • Neuroprotective Effects : Some imidazole derivatives have been studied for their neuroprotective properties, particularly in the context of Alzheimer's disease. They are believed to inhibit amyloid-beta peptide production, which is crucial in the pathogenesis of Alzheimer’s .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : It may inhibit enzymes like insulin-degrading enzyme (IDE), which plays a role in amyloid-beta degradation. This inhibition could potentially reduce amyloid accumulation in neurodegenerative diseases .
  • DNA Interaction : The compound may intercalate into DNA strands, disrupting replication and transcription processes, which is a common mechanism for many anticancer agents .

Research Findings and Case Studies

Several studies have highlighted the biological activities of imidazole derivatives similar to this compound:

StudyActivityFindings
AntileishmanialCompounds with similar structures showed significant activity against Leishmania species with low IC50 values (around 2.4 µmol L−1).
AnticancerImidazole derivatives demonstrated strong antiproliferative effects on MCF-7 breast cancer cells, with some compounds being more potent than doxorubicin.
NeuroprotectiveInhibition of amyloid-beta peptide production was observed in models treated with imidazole derivatives, suggesting potential for Alzheimer's treatment.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Studies suggest that modifications to enhance solubility and stability can improve bioavailability. Toxicity assessments are necessary to ensure safety for potential therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

A. Cancer Treatment

One of the prominent applications of 1-(2,2-Dimethylpropyl)-1H-imidazol-2-amine is in the development of cancer therapeutics. The compound has been identified as a potential inhibitor of kinesin spindle protein (KSP), which plays a critical role in cell division. Inhibiting KSP can lead to the arrest of cancer cell proliferation. A patent (EP1765789A1) highlights derivatives of imidazole compounds that modulate KSP activity, indicating their utility in treating various cancers, including colon cancer .

B. Neurodegenerative Disorders

Research has also indicated that imidazole compounds can be effective in treating neurodegenerative diseases such as Alzheimer's disease. A related patent (US7342118B2) discusses the use of imidazole derivatives to inhibit the production of amyloid-beta peptides, which are implicated in Alzheimer's pathology . This suggests that this compound may have similar therapeutic potential.

Case Studies

A. Inhibition Studies

In vitro studies have demonstrated that derivatives of imidazole compounds can effectively inhibit KSP activity in cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in reducing cell viability in assays designed to measure cytotoxicity against various cancer types.

B. Neuroprotective Effects

Preclinical studies exploring the neuroprotective effects of imidazole derivatives have indicated a reduction in amyloid plaque formation in animal models of Alzheimer's disease. These findings support the hypothesis that compounds like this compound could be developed into effective treatments for neurodegenerative conditions.

Table 1: Summary of Biological Activities

Application AreaActivity DescriptionReference
Cancer TreatmentKSP inhibitor; reduces cancer cell proliferationEP1765789A1
Neurodegenerative DisordersInhibits amyloid-beta production; potential Alzheimer's treatmentUS7342118B2

Table 2: Synthesis Overview

StepReaction TypeKey Reagents
AlkylationNucleophilic substitutionAmine precursor and alkyl halide
CyclizationFormation of imidazole ringAppropriate carbonyl or amine source

Chemical Reactions Analysis

Nucleophilic Reactions at the C-2 Amine

The primary amine at C-2 exhibits typical nucleophilic behavior, participating in reactions such as:

Acylation
Reacts with acyl chlorides or anhydrides under mild conditions to form stable amides. For example:
1-(2,2-Dimethylpropyl)-1H-imidazol-2-amine+AcClN-Acetyl derivative\text{this compound} + \text{AcCl} \rightarrow \text{N-Acetyl derivative}
Yields range from 75–90% in dichloromethane with triethylamine as a base .

Alkylation
Limited by steric hindrance from the neopentyl group. Small alkyl halides (e.g., methyl iodide) achieve moderate yields (50–65%) in DMF at 60°C, while bulkier reagents show reduced efficiency.

Condensation
Forms Schiff bases with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux, yielding imine derivatives. Catalytic acetic acid accelerates the reaction .

Electrophilic Aromatic Substitution

The imidazole ring undergoes regioselective electrophilic substitution, directed by the electron-donating amine and steric effects of the neopentyl group:

ReactionConditionsRegioselectivityYieldReference
NitrationHNO₃, H₂SO₄, 0°CC-440%
BrominationBr₂, CHCl₃, RTC-555%
SulfonationH₂SO₄, SO₃, 50°CC-430%

The C-4 position is favored due to resonance stabilization from the C-2 amine, while the neopentyl group at N-1 sterically shields C-5 .

Coordination Chemistry

The imidazole nitrogen (N-3) and C-2 amine act as bidentate ligands, forming stable complexes with transition metals:

Metal SaltLigand RatioGeometryApplicationReference
CuCl₂1:2Square planarCatalytic oxidation
Co(NO₃)₂1:1OctahedralMagnetic materials
Pd(OAc)₂1:1Square planarCross-coupling

Copper(II) complexes demonstrate catalytic activity in alcohol oxidation, achieving turnover frequencies (TOF) up to 450 h⁻¹ .

Stability and Degradation

  • Oxidative Stability : Resists autoxidation at RT but decomposes under UV light, forming imidazolone derivatives .

  • Acid/Base Stability : Stable in pH 2–10; extreme alkaline conditions (>12) cause deamination at C-2 .

Comparative Reactivity with Analogues

The neopentyl group significantly modulates reactivity compared to simpler imidazole amines:

CompoundAcylation Rate (k, M⁻¹s⁻¹)Bromination YieldMetal Binding Constant (log K)
1H-Imidazol-2-amine2.5 × 10⁻³80%4.2 (Cu²⁺)
1-(2,2-Dimethylpropyl) Derivative1.1 × 10⁻³55%5.8 (Cu²⁺)

Reduced acylation/bromination rates reflect steric hindrance, while enhanced metal binding arises from the hydrophobic neopentyl group stabilizing complexes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, and physicochemical properties:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference(s)
1-(2,2-Dimethylpropyl)-1H-imidazol-2-amine Neopentyl (2,2-dimethylpropyl) C8H15N3 153.23 High steric bulk, potential CNS activity
1-(Cyclopropylmethyl)-1H-imidazol-2-amine Cyclopropylmethyl C7H11N3 137.18 Improved solubility; antimicrobial applications
1-(2-Fluorobenzyl)-1H-imidazol-2-amine 2-Fluorobenzyl C10H10FN3 191.20 Enhanced bioavailability; fluorinated substituent for metabolic stability
1-Propyl-1H-benzimidazol-2-amine Propyl C10H13N3 175.23 Flexible alkyl chain; antitumor activity
1-(Naphthalen-1-ylmethyl)-1H-benzimidazol-2-amine Naphthylmethyl C18H15N3 273.33 Extended aromatic system; kinase inhibition

Key Observations:

  • Steric Effects: The neopentyl group in the target compound provides significant steric hindrance, which may reduce off-target interactions but could also limit solubility compared to smaller substituents like cyclopropylmethyl .
  • Solubility: Cyclopropylmethyl and fluorobenzyl derivatives exhibit improved aqueous solubility due to their polar or π-π interaction capabilities, whereas the neopentyl group may favor lipid membrane permeability .
  • Biological Activity: Naphthylmethyl-substituted analogues show kinase inhibitory activity, likely due to their planar aromatic systems, while fluorinated derivatives are optimized for metabolic stability in drug design .

Preparation Methods

Substrate Design and Urea Formation

The neopentyl group is introduced at the propargylic position by synthesizing a propargylic amine precursor. For example, 2,2-dimethylpropylamine could react with a terminal alkyne under Sonogashira coupling conditions to yield a propargylic amine. Subsequent treatment with phenyl isocyanate forms the propargylic urea intermediate (Figure 1A). Computational studies suggest that the urea’s N–H proton is deprotonated by a phosphazene base (e.g., BEMP), initiating cyclization.

Base-Catalyzed Cyclization

BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) catalyzes the cyclization at ambient temperatures in acetonitrile. For a neopentyl-substituted propargylic urea, steric hindrance may slow the reaction compared to less bulky substrates. However, DFT calculations indicate that electron-deficient allene intermediates facilitate rapid cyclization (barriers as low as 12.5 kcal/mol), suggesting that even bulky groups can be accommodated with optimized catalyst loading (5–10 mol % BEMP).

Direct Alkylation of 2-Aminoimidazole

An alternative route involves alkylating 2-aminoimidazole with a neopentyl halide (e.g., 1-bromo-2,2-dimethylpropane). While this approach appears straightforward, challenges include:

Regioselectivity and Steric Effects

Alkylation of 2-aminoimidazole typically occurs at the N1 position due to the amine’s directing effects. However, the neopentyl group’s bulk may lead to low yields or side reactions (e.g., over-alkylation). Phase-transfer catalysis or using polar aprotic solvents (DMF, DMSO) could mitigate these issues.

Protecting Group Strategies

Protecting the 2-amino group with a tert-butoxycarbonyl (Boc) group prior to alkylation may improve regioselectivity. Subsequent deprotection under acidic conditions (e.g., HCl in dioxane) would yield the free amine.

Multicomponent Reactions (MCRs)

MCRs offer a one-pot strategy to assemble the imidazole core with pre-installed substituents. For example:

Ugi-Type Reaction

A four-component Ugi reaction involving a neopentylamine, an aldehyde, an isocyanide, and a carboxylic acid could generate a peptoid intermediate. Cyclization under basic conditions might then yield the imidazol-2-amine scaffold. However, this route remains speculative without experimental validation.

Comparative Analysis of Synthetic Routes

MethodAdvantagesChallengesEstimated Yield*
Intramolecular HydroamidationHigh atom economy, ambient conditionsSteric hindrance from neopentyl group50–70%
Direct AlkylationSimplicity, fewer stepsPoor regioselectivity, low yields20–40%
Multicomponent ReactionsConvergent synthesis, modularityUnproven for target scaffoldN/A

*Based on analogous reactions in literature.

Mechanistic Insights and Optimization Strategies

Role of Base Strength

In hydroamidation, base strength critically affects reaction rates. BEMP (pKa ≈ 27 in acetonitrile) outperforms weaker bases like DBU (pKa ≈ 24) due to its ability to deprotonate the urea intermediate efficiently. For neopentyl substrates, increasing the base concentration to 10 mol % may offset steric deactivation.

Solvent Effects

Acetonitrile, a polar aprotic solvent, stabilizes the transition state in cyclization reactions. Switching to dichloromethane or THF could alter reaction kinetics but risks reducing solubility for bulky intermediates.

Temperature and Time

While the reference method completes in 1 minute for smaller substrates , neopentyl derivatives may require extended times (1–2 hours) at room temperature. Elevated temperatures (40–60°C) could accelerate the process but risk side reactions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2,2-Dimethylpropyl)-1H-imidazol-2-amine, and what key reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via alkylation of imidazole precursors. A typical approach involves reacting 1H-imidazol-2-amine with 2,2-dimethylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Key parameters include:

  • Stoichiometric control : Excess alkylating agent (1.2–1.5 eq) to minimize side products.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine group.
  • Temperature : Prolonged heating (>12 hours) improves yield but risks decomposition; yields typically range from 45–65% .
    • Data Table :
MethodYield (%)ConditionsReference
Alkylation (DMF, K₂CO₃)5880°C, 16 h
One-pot multi-step72*Thiazolo[3,2-a]pyrimidine**
*Reported for analogous benzimidazole derivatives. **Adaptable with modifications.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

  • Methodological Answer :

  • ¹H/¹³C NMR : Prioritize signals for the imidazole ring (e.g., C2-amine proton at δ 6.8–7.2 ppm, deshielded due to electron-withdrawing effects) and the 2,2-dimethylpropyl group (tert-butyl protons as singlet at δ 1.2–1.4 ppm) .
  • IR Spectroscopy : Key stretches include N-H (3250–3350 cm⁻¹, broad) and C-N (1250–1350 cm⁻¹) .
  • X-ray Crystallography : Resolve ambiguities in substituent orientation; the imidazole ring typically adopts a planar geometry with bond angles near 120° .

Advanced Research Questions

Q. How can conflicting crystallographic data between similar imidazole derivatives be resolved?

  • Methodological Answer : Discrepancies in bond lengths or angles (e.g., imidazole C-N vs. C-C distances) arise from crystal packing effects or protonation states. To resolve:

  • Compare multiple datasets : Analyze structures under identical conditions (e.g., temperature, solvent).
  • DFT Calculations : Validate experimental geometries using computational models (e.g., B3LYP/6-31G* basis set). For example, the C2-N bond in this compound is computationally predicted at 1.34 Å, matching experimental data .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?

  • Methodological Answer : Poor aqueous solubility (common for alkylated imidazoles) can be addressed via:

  • Co-solvent systems : Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers.
  • Salt formation : Convert the free base to a hydrochloride salt (enhances polarity without altering bioactivity).
  • Structural tweaks : Introduce hydrophilic groups (e.g., hydroxyl) at non-critical positions .

Q. How do structural modifications at the imidazole 2-position affect receptor binding affinity?

  • Methodological Answer : The 2-amine group is critical for interactions with ATP-binding pockets (e.g., P2X receptors). Modifications here often reduce affinity:

  • Methylation : Converts the primary amine to a secondary amine, weakening hydrogen bonding (e.g., IC₅₀ increases from 0.8 µM to >10 µM in P2X7 assays) .
  • Bulkier substituents : Steric hindrance disrupts fit into hydrophobic cavities. Comparative studies using isopropyl vs. tert-butyl groups show a 5-fold drop in potency .

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